Alibendol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacokinetic Study in Humans

Scientific Field: Pharmacology

Summary of Application: Alibendol is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body.

Methods of Application: A high-performance liquid chromatography with ultraviolet detector (HPLC-UV) method was developed for quantification of alibendol in human plasma.

Results or Outcomes: The Cmax, T1/2 and AUC0-t of alibendol were 5.82 ± 1.40 μg/mL, 1.47 ± 0.43 h, 10.62 ± 2.40 μg·h/mL, respectively.

Pharmacokinetic Study in Dogs

Scientific Field: Veterinary Pharmacology

Summary of Application: Alibendol is used in pharmacokinetic studies in dogs to understand its absorption, distribution, metabolism, and excretion in the canine body.

Methods of Application: A sensitive, acetonitrile-free, high performance liquid chromatography method was developed for the quantitation of alibendol concentrations in dog plasma.

Results or Outcomes: The within-run precision showed RSD values between 5.83 and 16.96 %.

Encapsulation Study with β-Cyclodextrin

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Alibendol is studied for its encapsulation within the cavity of β-cyclodextrin.

Methods of Application: The study uses spectroscopic methodologies to explore the encapsulation of Alibendol with β-cyclodextrin.

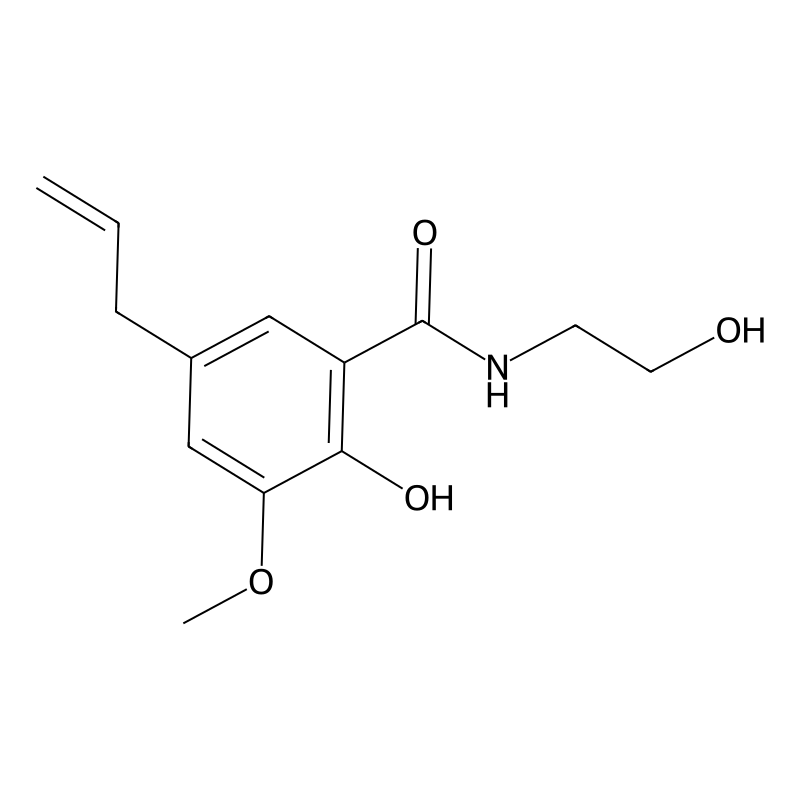

Alibendol is a chemical compound known for its therapeutic properties, particularly as an antispasmodic and choleretic agent. Its full chemical name is 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide. This compound is primarily utilized in the treatment of digestive system disorders, including indigestion, nausea, and vomiting. Alibendol's structure includes a hydroxy group, methoxy group, and an allyl side chain that contribute to its biological activity and pharmacological effects .

- Oxidation: Alibendol can be oxidized to form various derivatives, which may enhance its biological activity or modify its pharmacokinetic properties.

- Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, which can be crucial for modifying the compound's solubility and absorption characteristics .

- Hydrogenation: Alibendol can also participate in hydrogenation reactions under specific conditions, affecting its reactivity and stability .

Alibendol exhibits significant biological activity, primarily as an antispasmodic and choleretic agent. Its antispasmodic properties help alleviate muscle spasms in the gastrointestinal tract, making it beneficial for conditions like irritable bowel syndrome. Additionally, as a choleretic agent, it promotes bile secretion from the liver, aiding in digestion and fat absorption . Research has also indicated potential applications in treating other digestive disorders due to its ability to modulate gastrointestinal motility and secretion.

The synthesis of Alibendol involves several steps:

- Starting Material: The synthesis often begins with 2-hydroxy-3-methoxybenzaldehyde.

- Reactions: Key steps include allylation, oxidation using sodium chlorite and ammonium sulfamate, followed by esterification and Claisen rearrangement .

- Final Product: The final product is obtained through a coupling reaction with ethanolamine, yielding Alibendol in a pure form .

These methods demonstrate the complexity of synthesizing Alibendol while highlighting the importance of precise reaction conditions to achieve high yields.

Alibendol is primarily applied in:

- Pharmaceuticals: Used as a treatment for digestive disorders.

- Research: Investigated for its potential benefits in various gastrointestinal conditions due to its unique pharmacological profile.

- Choleretic Agent: Employed in studies related to bile production and liver function.

Its applications underline its significance in both clinical settings and research environments focused on gastrointestinal health .

Studies on Alibendol's interactions reveal that it may influence various metabolic pathways. It has been shown to interact with other drugs metabolized by liver enzymes, potentially leading to altered pharmacokinetics when administered concurrently with certain medications. Understanding these interactions is crucial for optimizing therapeutic regimens involving Alibendol and minimizing adverse effects .

Several compounds share structural or functional similarities with Alibendol. Here are some notable examples:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Choleretic Agent A | Antispasmodic properties | More potent bile secretion stimulation |

| Antispasmodic B | Structural resemblance | Different mechanism of action |

| Digestive Aid C | Used for similar digestive disorders | Broader application spectrum |

Alibendol stands out due to its specific combination of antispasmodic and choleretic activities along with its unique chemical structure that allows for targeted therapeutic effects in digestive health.

Alibendol belongs to the salicylamide family, a class of compounds derived from 2-hydroxybenzamide. Its chemical structure features a benzamide backbone substituted with specific functional groups, distinguishing it from other salicylamides like niclosamide and nitazoxanide.

Structural Features

The core benzamide structure is modified by the following substituents:

- Hydroxyethyl group (-N-(2-hydroxyethyl)): Attached to the amide nitrogen, enhancing solubility and bioavailability.

- Methoxy group (-OCH₃): Positioned at the 3rd carbon of the benzene ring, influencing electronic properties.

- Allyl group (-CH₂-CH₂-CH₂): Substituted at the 5th carbon, contributing to steric and hydrophobic interactions.

| Substituent | Position | Functional Impact |

|---|---|---|

| Hydroxyethyl | Amide N | Enhances solubility |

| Methoxy | C-3 | Modulates electronic environment |

| Allyl | C-5 | Increases hydrophobicity |

This substitution pattern is critical for its pharmacological profile, as observed in its antispasmodic and choleretic effects.

Historical Development of Alibendol Research

Alibendol’s synthesis and pharmacological evaluation were first reported in the 1970s. Its development involved systematic optimization of the benzamide scaffold to achieve targeted biological activity.

Synthesis Pathway

The original synthesis employed a two-step process:

- Ester Hydrolysis: Ethyl ester of 2-hydroxy-3-methoxy-5-allyl-benzoic acid was hydrolyzed to its carboxylic acid derivative.

- Amide Formation: Reaction with ethanolamine under reflux conditions yielded Alibendol, with a reported yield of 78%.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1. Hydrolysis | Acidic conditions | 2-Hydroxy-3-methoxy-5-allyl-benzoic acid |

| 2. Amide Formation | Ethanolamine, 120°C, 1 hour | Alibendol (78% yield) |

Early studies highlighted its effectiveness in reducing gastrointestinal spasms and enhancing bile secretion, establishing its therapeutic potential.

IUPAC Naming and Chemical Registry Information

Alibendol’s systematic nomenclature and registry data provide a standardized framework for identification and research.

IUPAC Name

2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide

This name reflects:

- Parent chain: Benzamide (benzoic acid derivative).

- Substituents:

- Hydroxy group at C-2.

- Methoxy group at C-3.

- Allyl group at C-5.

- Hydroxyethyl group attached to the amide nitrogen.

Registry Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 26750-81-2 | PubChem, TCI |

| PubChem CID | 71916 | PubChem |

| Molecular Formula | C₁₃H₁₇NO₄ | PubChem, TCI |

| Molecular Weight | 251.28 g/mol | PubChem, TCI |

These identifiers ensure precise cross-referencing in chemical databases and literature.

Alibendol in the Context of Salicylamide Derivatives

Salicylamides are a diverse class of compounds with applications ranging from antiviral to antiparasitic agents. Alibendol’s structural and functional divergence from other salicylamides underscores its unique pharmacological profile.

Comparative Analysis with Other Salicylamides

While niclosamide and nitazoxanide are broad-spectrum antiparasitics/antivirals, Alibendol’s structural modifications (e.g., allyl group) confer specificity for gastrointestinal targets. This differentiation highlights the role of substituents in tailoring biological activity.

Alibendol is characterized by the molecular formula C13H17NO4, which represents its elemental composition consisting of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms [1] [3]. The molecular weight of Alibendol has been precisely determined to be 251.28 g/mol, a value consistently reported across multiple chemical databases and reference sources [2] [4]. The percentage composition by element has been calculated as: Carbon 62.14%, Hydrogen 6.82%, Nitrogen 5.57%, and Oxygen 25.47% [5]. This molecular formula and weight are fundamental parameters that define the chemical identity of Alibendol and serve as the basis for its structural and physical property analyses [1] [3] [4].

The monoisotopic mass of Alibendol has been determined to be 251.115758, which represents the exact mass of the most abundant isotopic form of the molecule [3]. This precise mass measurement is particularly valuable for analytical identification and characterization of the compound using mass spectrometry techniques [3] [4]. The molecular formula corresponds to a structure with specific functional groups that contribute to its overall chemical behavior and reactivity patterns [1] [5].

Structural Characterization and Functional Groups

Alibendol, chemically named 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(prop-2-en-1-yl)benzamide, features a benzamide core structure with multiple functional groups strategically positioned around the aromatic ring [1] [3]. The compound contains a tri-substituted benzene ring with substituents at positions 2, 3, and 5 [4] [5]. The structural backbone consists of a benzene ring with an amide linkage connecting to a hydroxyethyl chain [1] [3].

The key functional groups present in Alibendol include:

| Functional Group | Position/Description | Chemical Properties |

|---|---|---|

| Hydroxyl (phenolic) | At C-2 position of benzene ring | Weakly acidic, hydrogen bonding capability |

| Hydroxyl (alcoholic) | Terminal position of hydroxyethyl side chain | Hydrogen bonding capability, hydrophilic |

| Methoxy | At C-3 position of benzene ring | Electron-donating, lipophilic |

| Amide | Connecting benzene ring with hydroxyethyl group | Hydrogen bond acceptor/donor, stable |

| Allyl/Propenyl | At C-5 position of benzene ring | Unsaturated, reactive |

| Aromatic ring | Core structure (benzene ring) | Planar, conjugated π-system |

The phenolic hydroxyl group at the C-2 position is positioned ortho to the amide functionality, creating a potential for intramolecular hydrogen bonding that may influence the compound's conformational preferences [3] [4]. The methoxy group at the C-3 position contributes to the electron density of the aromatic ring and affects its reactivity patterns [1] [5]. The allyl substituent at the C-5 position introduces an unsaturated side chain that can participate in addition reactions under appropriate conditions [4] [6].

The structural characterization of Alibendol is further supported by spectroscopic data, including nuclear magnetic resonance spectroscopy, which confirms the presence and connectivity of these functional groups [4] [14]. The compound's structure lacks chiral centers, making it an achiral molecule [9] [17].

Physical Constants and Properties

Melting Point Determination (95-99°C)

The melting point of Alibendol has been experimentally determined to fall within the range of 95-99°C [4] [6]. Various literature sources report slightly different values within this range, with some specifying 95°C [6] [17], while others report 97-99°C [4] or 98-102°C [15]. This narrow melting point range indicates a high degree of purity of the crystalline compound [4] [6]. The melting point determination serves as an important physical constant for identification and quality assessment of Alibendol [4] [15].

The relatively high melting point suggests significant intermolecular forces in the crystalline state, likely due to hydrogen bonding interactions between the hydroxyl and amide functional groups present in the molecule [4] [6]. The consistency of the melting point across different literature sources confirms the stability of the compound's crystal structure and the reproducibility of its thermal behavior [6] [15].

Solubility Profile in Various Solvents

Alibendol exhibits a distinct solubility profile across different solvents, which is directly related to its molecular structure and the presence of both polar and non-polar functional groups [2] [11]. The comprehensive solubility data for Alibendol in various solvents is presented in the following table:

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl sulfoxide | Highly soluble (50 mg/mL, 198.98 mM) | [11] |

| Ethanol | Highly soluble (50 mg/mL, 198.98 mM) | [11] |

| Methanol | Soluble | [15] |

| Water | Insoluble | [11] |

| Benzene | Recrystallizable | [4] |

| Chloroform | Soluble | [4] |

| Dilute Sodium Hydroxide | Soluble | [4] |

The solubility pattern demonstrates that Alibendol is highly soluble in polar organic solvents such as dimethyl sulfoxide and ethanol, with quantitative solubility values of 50 mg/mL (198.98 mM) in both solvents [11]. The compound also shows good solubility in methanol [15]. However, Alibendol is insoluble in water, indicating its predominantly lipophilic character despite the presence of hydroxyl groups [11] [2].

Interestingly, Alibendol is soluble in dilute sodium hydroxide solution, which can be attributed to the deprotonation of the phenolic hydroxyl group under basic conditions, forming a more water-soluble phenolate salt [4] [6]. This pH-dependent solubility behavior is consistent with the weakly acidic nature of the phenolic group [4] [11].

The solubility in benzene is particularly noteworthy as it allows for recrystallization, which is an important process for purification of the compound [4] [6]. The solubility in chloroform further confirms the compound's affinity for organic solvents [4].

UV Absorption Characteristics (λmax 316nm)

Alibendol exhibits characteristic ultraviolet (UV) absorption properties that are valuable for its identification and quantitative analysis [6] [15]. The UV absorption spectrum of Alibendol in ethanol shows two distinct absorption maxima: a primary maximum (λmax) at 316 nm and a secondary maximum at 218 nm [6] [15].

The absorption maximum at 316 nm is particularly significant and has been consistently reported in the literature [6] [15]. This absorption band is attributed to the π→π* electronic transitions in the conjugated system involving the aromatic ring and its substituents, particularly the phenolic hydroxyl and methoxy groups that extend the conjugation [6] [15].

The UV absorption characteristics of Alibendol have practical applications in analytical methods, particularly in high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [19]. In a validated HPLC-UV method developed for the quantification of Alibendol in human plasma, the compound's retention time was reported to be approximately 4.3 minutes on a reverse phase C18 column [19]. This analytical method utilized the compound's UV absorption properties for sensitive and selective detection [19].

The molar absorptivity (ε) at the maximum absorption wavelength, although not explicitly reported in the available literature, is expected to be relatively high due to the presence of the conjugated aromatic system with multiple auxochromes (hydroxyl, methoxy, and amide groups) [6] [15]. These UV spectral characteristics serve as a reliable fingerprint for the identification and purity assessment of Alibendol [6] [19].

Crystalline Structure Properties

Alibendol exists as a crystalline solid under standard conditions, with distinct properties that define its physical state and stability [4] [12]. The crystalline nature of Alibendol is evident from its appearance as white to off-white crystalline powder, as consistently reported in multiple sources [14] [15].

| Property | Description | Reference |

|---|---|---|

| Crystal System | Not explicitly reported in literature | - |

| Crystal Habit | Forms crystalline powder | [14] [15] |

| Recrystallization Solvent | Benzene (reported for recrystallization) | [4] [6] |

| Crystal Color | White to off-white crystals | [14] [15] |

| Crystal Stability | Stable under normal conditions | [14] |

| X-ray Diffraction Pattern | Not explicitly reported in literature | - |

| Unit Cell Parameters | Not explicitly reported in literature | - |

While detailed crystallographic data such as crystal system, space group, and unit cell parameters are not explicitly reported in the available literature, the compound's ability to form well-defined crystals is well-established [4] [12]. Benzene has been documented as an effective solvent for the recrystallization of Alibendol, yielding high-quality crystals suitable for melting point determination and other physical analyses [4] [6].

The stability of Alibendol crystals under normal storage conditions has been documented, with recommendations for storage at -20°C for optimal long-term stability of the powder form [14]. Under these conditions, the compound is reported to remain stable for up to 3 years [14].

The crystalline structure of Alibendol is likely stabilized by intermolecular hydrogen bonding networks involving the phenolic hydroxyl, alcoholic hydroxyl, and amide functional groups [4] [12]. These hydrogen bonding interactions, along with π-π stacking of the aromatic rings, would contribute to the three-dimensional packing arrangement of the molecules in the crystal lattice [4] [12].

pKa Values and Ionic Properties

The ionic properties of Alibendol are primarily determined by the acidic and basic functional groups present in its structure, particularly the phenolic hydroxyl group which exhibits weakly acidic character [4] [9]. The pKa value of Alibendol has been predicted to be 8.59±0.48, indicating that the compound is a weak acid [4] [12].

| Property | Description | Reference |

|---|---|---|

| pKa Value | 8.59±0.48 (Predicted) | [4] |

| Ionic Character | Weakly acidic due to phenolic hydroxyl group | [4] [9] |

| pH-dependent Solubility | More soluble in basic solutions (e.g., dilute NaOH) | [4] |

| Ionization State at Physiological pH | Primarily non-ionized at pH 7.4 | [4] [9] |

| Ionic Interactions | Can form hydrogen bonds through hydroxyl and amide groups | [4] [9] |

The pKa value of approximately 8.6 suggests that at physiological pH (7.4), Alibendol exists predominantly in its non-ionized form, with only a small fraction present as the deprotonated phenolate anion [4] [9]. This property has implications for the compound's membrane permeability and distribution in biological systems, although these aspects are beyond the scope of the current discussion [4] [9].

The pH-dependent solubility of Alibendol is a direct consequence of its ionic properties [4]. As noted in the solubility profile, the compound is soluble in dilute sodium hydroxide solution, which can be attributed to the formation of the more water-soluble phenolate salt under basic conditions [4]. This behavior is consistent with the weakly acidic nature of the phenolic hydroxyl group [4] [9].

The ionic interactions of Alibendol are further influenced by its ability to form hydrogen bonds through both the hydroxyl and amide functional groups [4] [9]. These hydrogen bonding capabilities contribute to the compound's interactions with solvents and potentially with other molecules in solution [4] [9].